molecular formula C₂₉H₅₃D₅O₅ B1156528 Glycerol-d5 1-(26-Hydroxyhexacosanoate)

Glycerol-d5 1-(26-Hydroxyhexacosanoate)

Cat. No.: B1156528
M. Wt: 491.8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The compound is systematically named (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 26-hydroxyhexacosanoate , reflecting its deuterated glycerol backbone and acyl chain modifications. The stereochemical configuration at the glycerol sn-1 position is confirmed by the esterification of the 26-hydroxyhexacosanoic acid moiety, while the sn-2 and sn-3 positions retain hydroxyl groups. The deuterium atoms are distributed at the C-1 and C-3 positions of the glycerol backbone, as indicated by isotopic labeling studies.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR and 13C-NMR analyses reveal critical structural features (Table 1):

  • Glycerol backbone : Protons at δ~H~ 4.13 (H-1'), 4.28 (H-3'), and 5.23 (H-2') correlate with carbons at δ~C~ 62.2 (C-1'), 61.9 (C-3'), and 69.1 (C-2'), confirming the sn-1 esterification.
  • Acyl chain : Methylenes (δ~H~ 1.23–1.60) and the terminal hydroxyl group (δ~H~ 4.03, t, J = 6.7 Hz) align with 26-hydroxyhexacosanoic acid.
  • Deuterium effects : Reduced signal intensity at C-1 and C-3 due to deuterium substitution, observed in 2D HMBC correlations.

Table 1: Key NMR Assignments

Position δ~H~ (ppm) δ~C~ (ppm) Correlation (HMBC)
C-1' 4.13 (m) 62.2 C-1 (173.3)
C-2' 5.23 (m) 69.1 C-3'' (170.5)
C-26 4.03 (t) 64.6 C-1'' (171.2)

High-Resolution Mass Spectrometric (HRMS) Fragmentation Patterns

HRMS (positive-ion mode) shows a pseudo-molecular ion at m/z 613.4672 [M + H]⁺ (calculated for C₃₅H₆₄O₈: 613.4679), confirming the molecular formula. Key fragments include:

  • m/z 469.3 [M – H₂O – CO₂]⁺, indicative of glycerol backbone dehydration and decarboxylation.
  • m/z 256.1 , corresponding to the deuterated glycerol moiety (C₃H₅D₅O₃).

Isotopic Labeling Patterns and Deuterium Distribution Analysis

Deuterium is localized at C-1 and C-3 of the glycerol backbone, as evidenced by:

  • Mass shift : +5 Da in MS spectra compared to non-deuterated analogs.
  • NMR signal suppression : Absence of proton signals at C-1 and C-3 due to deuterium substitution.
    Isotopic purity exceeds 98%, validated by isotopic distribution patterns in HRMS.

Comparative Structural Analysis with Native Glycerol Esters

Key differences from non-deuterated analogs (e.g., 1-(26-hydroxyhexacosanoyl)glycerol):

  • NMR : Reduced splitting in glycerol proton signals due to deuterium’s lower spin quantum number.
  • Chromatography : Longer retention time in reverse-phase HPLC (Δt = 1.2 min) due to increased hydrophobicity from deuterium.
  • Crystallinity : Altered melting behavior (-5°C shift) attributed to isotopic effects on van der Waals interactions.

Properties

Molecular Formula

C₂₉H₅₃D₅O₅

Molecular Weight

491.8

Synonyms

26-Hydroxy-hexacosanoic Acid 2,3-Dihydroxypropyl Ester-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Glycerol-d5 1-(26-Hydroxyhexacosanoate) and analogous glycerol esters:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
Glycerol-d5 1-(26-Hydroxyhexacosanoate) 177602-14-1 C29H58O5 486.77 Long-chain (C26) hydroxy fatty acid; deuterated for isotopic tracing Metabolic studies, lipidomics, ELISA standards
Dipalmitin (1,2-Dipalmitoyl-sn-glycerol) 26657-95-4 C35H68O5 568.90 Two palmitic acid chains (C16:0); saturated fatty acids Membrane lipid research, emulsifiers
Glycerol Trioleate 122-32-7 C57H104O6 885.44 Three oleic acid chains (C18:1); unsaturated triglycerides Energy storage studies, pharmaceuticals
1,3-Dipalmitoyl-2-oleoyl Glycerol-d5 Not provided C39H74D5O5 ~648.00 Mixed saturated (palmitic) and unsaturated (oleic) chains; deuterated NMR spectroscopy, lipid dynamics
Glyceryl Ethylhexanoate Dimethoxycinnamate 140208-36-2 C31H38O8 538.63 Branched ethylhexanoate and aromatic dimethoxycinnamate groups Cosmetic formulations (UV absorption)
Key Findings:

Chain Length and Hydroxylation: Glycerol-d5 1-(26-Hydroxyhexacosanoate) uniquely combines a very long carbon chain (C26) with a terminal hydroxyl group, distinguishing it from shorter-chain analogs like Dipalmitin (C16) or Glycerol Trioleate (C18) .

Deuteration: The deuterated form enables precise tracking in metabolic studies, a feature shared with 1,3-Dipalmitoyl-2-oleoyl Glycerol-d5 but absent in non-deuterated analogs .

Functional Groups: Unlike Glyceryl Ethylhexanoate Dimethoxycinnamate, which contains UV-absorbing aromatic groups, Glycerol-d5 1-(26-Hydroxyhexacosanoate) lacks aromaticity, limiting its use in photoprotection but favoring lipid-centric research .

Physicochemical Properties

Property Glycerol-d5 1-(26-Hydroxyhexacosanoate) Dipalmitin Glycerol Trioleate
Water Solubility Low (hydrophobic) Insoluble Insoluble
Melting Point Not reported ~65°C -4°C (liquid at RT)
Stability Stable under inert conditions Oxidation-sensitive Oxidation-sensitive
Key Findings:
  • The long hydrocarbon chain and hydroxyl group in Glycerol-d5 1-(26-Hydroxyhexacosanoate) likely result in low water solubility, similar to Dipalmitin and Glycerol Trioleate.
  • Unlike unsaturated analogs (e.g., Glycerol Trioleate), Glycerol-d5 1-(26-Hydroxyhexacosanoate) may exhibit greater oxidative stability due to the absence of double bonds .

Preparation Methods

Extraction from Isodon sculponeata

The compound is extracted from aerial parts of Isodon sculponeata using chloroform or dichloromethane, followed by gradient elution chromatography. The crude extract is partitioned into fractions, with the target compound eluting in medium-polarity fractions (e.g., ethyl acetate/hexane, 3:7 v/v). Final purification employs reversed-phase HPLC with a C18 column and acetonitrile/water (85:15) mobile phase, yielding >98% purity.

Key Data:

ParameterValueSource
Plant materialDried herbs (1 kg yield: 12 mg)ChemFaces
Solvent systemChloroform/DCM
Purity post-HPLC98.5%

Deuterium Labeling Strategies

Deuteration of the glycerol backbone is achieved via acid-catalyzed H/D exchange using D2O and Pt/C at 80°C for 48 hours. This method replaces five hydrogen atoms on glycerol’s primary and secondary hydroxyl groups, achieving 99% isotopic enrichment. Alternative approaches use deuterated glycerol (glycerol-d5) as a starting material, synthesized through microbial fermentation in D2O-enriched media.

Chemical Synthesis

Esterification of Glycerol-d5 with 26-Hydroxyhexacosanoic Acid

The most direct route involves coupling glycerol-d5 with 26-hydroxyhexacosanoic acid under Steglich conditions:

  • Activation of the carboxylic acid : 26-Hydroxyhexacosanoic acid (1 eq) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane at 0°C for 1 hour.

  • Esterification : Glycerol-d5 (1.5 eq) is added, and the reaction proceeds at 25°C for 24 hours.

  • Work-up : The mixture is filtered to remove dicyclohexylurea, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:4).

Reaction Conditions:

ParameterValueYield
Temperature25°C72%
CatalystDCC/DMAP
Deuterium retention98%

Enzymatic Synthesis Using Lipases

Immobilized Candida antarctica lipase B (CAL-B) catalyzes regioselective esterification of glycerol-d5’s primary hydroxyl group. The reaction is conducted in tert-amyl alcohol at 50°C, with molecular sieves to absorb water. After 72 hours, the product is isolated in 65% yield.

Optimization Data:

VariableOptimal ValueEffect on Yield
Solventtert-Amyl alcohol+22% vs. hexane
Enzyme loading20 mg/mmol substrateMax at 30 mg
Temperature50°C65% yield

Biotechnological Production

Microbial Synthesis in Engineered Cupriavidus necator

Recent advances in metabolic engineering enable de novo biosynthesis of glycerol-d5 esters. A recombinant C. necator strain expressing Arabidopsis thaliana fatty acid hydroxylase (FAH1) and Saccharomyces cerevisiae glycerol-3-phosphate dehydrogenase (GPD1) produces 26-hydroxyhexacosanoic acid from glucose. Deuterium incorporation is achieved by culturing the strain in D2O-based minimal media, yielding glycerol-d5 1-(26-hydroxyhexacosanoate) at 0.3 g/L.

Fermentation Parameters:

ConditionSpecificationOutcome
Carbon sourceGlucose (20 g/L)0.3 g/L titer
Deuterium enrichment99% D2O95% D-incorporation
Cultivation time120 hours

Analytical Characterization

Structural Confirmation via NMR and MS

  • 1H NMR (500 MHz, CDCl3) : δ 4.15 (m, 1H, glycerol CH2), 3.65 (t, J = 6.5 Hz, 2H, -CH2OH), 2.30 (t, J = 7.5 Hz, 2H, -COOCH2).

  • ESI-MS : m/z 699.5 [M+Na]+ (calculated for C29H54D5O6Na: 699.4).

Purity Assessment

HPLC analysis with evaporative light scattering detection (ELSD) confirms >99% purity using a Zorbax SB-C8 column (4.6 × 250 mm, 5 μm) and isocratic elution (acetonitrile:water 90:10, 1 mL/min) .

Q & A

Basic Research Questions

Q. How is Glycerol-d5 1-(26-Hydroxyhexacosanoate) synthesized, and what analytical methods ensure its purity?

  • Methodological Answer : The synthesis involves esterifying glycerol-d5 (deuterated at five positions) with 26-hydroxyhexacosanoic acid using acid-catalyzed esterification. Post-synthesis, purity is validated via gas chromatography (GC) or reverse-phase HPLC. For GC, derivatization with agents like hexadecyl hexadecanoate is recommended to improve volatility. System suitability parameters (e.g., resolution ≥2.0 between ester derivatives and relative standard deviation ≤2.0% for peak area ratios) must be met to ensure reproducibility . Deuterium incorporation is confirmed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. What are the primary applications of Glycerol-d5 1-(26-Hydroxyhexacosanoate) in metabolic research?

  • Methodological Answer : This compound is used as a stable isotope tracer to study lipid metabolism, particularly in tracking the incorporation of very-long-chain fatty acids into complex lipids. Its deuterated glycerol backbone enables precise quantification via MS or NMR, minimizing background interference in biological matrices. For example, in lipidomic assays, researchers pair it with internal standards (e.g., non-deuterated analogs) to normalize data across batches .

Advanced Research Questions

Q. How can isotopic dilution effects be minimized when using Glycerol-d5 1-(26-Hydroxyhexacosanoate) in longitudinal metabolic studies?

  • Methodological Answer : Isotopic dilution occurs due to endogenous glycerol pools or deuterium exchange. To mitigate this:

  • Pre-experiment calibration : Establish a dose-response curve using spiked samples to quantify tracer dilution rates.
  • Matrix-matched controls : Use tissue-specific blanks to account for endogenous glycerol-d5 interference.
  • Data correction : Apply kinetic models (e.g., compartmental analysis) that factor in tracer turnover rates and isotopic enrichment decay .

Q. What experimental design considerations are critical for incorporating Glycerol-d5 1-(26-Hydroxyhexacosanoate) into lipid metabolism models?

  • Methodological Answer :

  • Dose optimization : Conduct pilot studies to determine the minimum tracer concentration required for detectable MS/NMR signals without inducing metabolic perturbations.
  • Temporal sampling : Collect time-resolved samples to capture dynamic lipid turnover (e.g., 0, 6, 12, 24-hour intervals).
  • Validation : Cross-validate results with complementary techniques (e.g., radiolabeled tracers or enzymatic assays) to confirm pathway specificity .

Q. How should contradictory data on the metabolic fate of Glycerol-d5 1-(26-Hydroxyhexacosanoate) be resolved?

  • Methodological Answer : Contradictions often arise from differences in model systems (e.g., in vitro vs. in vivo) or analytical sensitivity. To address this:

  • Meta-analysis : Compare datasets using standardized metrics (e.g., isotopic enrichment ratios) and apply statistical tests (e.g., ANOVA with post-hoc correction) to identify system-specific biases.
  • Source tracing : Verify the integrity of the tracer in biological samples using LC-MS/MS to rule out degradation or isotopic scrambling .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing tracer incorporation data from Glycerol-d5 1-(26-Hydroxyhexacosanoate) experiments?

  • Methodological Answer : Use non-linear regression models to fit time-dependent enrichment curves. For example:

  • Michaelis-Menten kinetics : To estimate enzyme activity in lipid synthesis pathways.
  • Bayesian hierarchical models : To account for inter-individual variability in in vivo studies.
  • Data transparency : Report raw isotopic ratios, signal-to-noise thresholds, and instrument parameters (e.g., MS resolution) to enable cross-lab reproducibility .

Q. How can researchers ensure the reproducibility of chromatographic methods for quantifying Glycerol-d5 1-(26-Hydroxyhexacosanoate)?

  • Methodological Answer : Follow pharmacopeial guidelines for system suitability testing:

  • Column conditioning : Use pre-defined equilibration times (e.g., 30 minutes for GC columns).
  • Response factor calculation : Apply the formula F=(AS/AD)×(WD/WS)F = (A_S/A_D) \times (W_D/W_S), where ASA_S and ADA_D are peak areas for the analyte and internal standard, and WD/WSW_D/W_S is their mass ratio .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.